3-O-methylellagic acid

Catalog No.
S1953689
CAS No.
51768-38-8
M.F
C15H8O8
M. Wt
316.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-methylellagic acid

CAS Number

51768-38-8

Product Name

3-O-methylellagic acid

IUPAC Name

6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Molecular Formula

C15H8O8

Molecular Weight

316.22 g/mol

InChI

InChI=1S/C15H8O8/c1-21-11-7(17)3-5-9-8-4(15(20)23-13(9)11)2-6(16)10(18)12(8)22-14(5)19/h2-3,16-18H,1H3

InChI Key

FAARLWTXUUQFSN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

Anti-Inflammatory Properties

One area of research explores the anti-inflammatory properties of 3-O-methylellagic acid. Studies have shown it to be effective in inhibiting inflammatory responses in cells . This suggests potential for its use in managing conditions like inflammatory bowel disease or arthritis. However, further research, particularly in animal models and human trials, is needed to confirm these findings.

Antibacterial Activity

Research also suggests that 3-O-methylellagic acid possesses antibacterial properties. Studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus, a common bacteria responsible for various infections . While promising, more research is required to understand the effectiveness of 3-O-methylellagic acid against a broader range of bacteria and determine its potential therapeutic applications.

3-O-methylellagic acid is a naturally occurring phenolic compound, recognized for its structural similarity to ellagic acid. This compound features a methoxy group attached to the third carbon of the ellagic acid structure, which enhances its bioactivity and solubility in organic solvents. Found in various plants, including Lophostemon confertus and Callistemon citrinus, it has garnered attention for its potential health benefits, particularly in antioxidant and anticancer activities .

Typical of phenolic compounds, including:

  • Methylation: The presence of methoxy groups allows for further methylation reactions under specific conditions.
  • Oxidation: Like other phenolic compounds, it can undergo oxidation to form quinones.
  • Esterification: It can react with acids to form esters, which may enhance its bioavailability and stability.

These reactions are essential for understanding its reactivity and potential modifications for therapeutic applications.

Research highlights several biological activities associated with 3-O-methylellagic acid:

  • Antioxidant Activity: It demonstrates significant free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases .
  • Anticancer Properties: Studies indicate that 3-O-methylellagic acid exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antibacterial Effects: It has shown antibacterial properties against several pathogens, making it a candidate for developing natural antimicrobial agents .

Synthesis of 3-O-methylellagic acid can be achieved through various methods:

  • Natural Extraction: Isolation from plant sources such as Eucalyptus globulus and Syzygium polycephalum.
  • Total Synthesis: Chemical synthesis from simpler compounds like gallic acid has been reported. This method involves multiple steps to construct the complex structure of 3-O-methylellagic acid .
  • Semi-synthesis: Modification of existing ellagic acid derivatives through methylation processes.

These methods are crucial for obtaining the compound in sufficient quantities for research and application.

3-O-methylellagic acid has several promising applications:

  • Pharmaceuticals: Its anticancer and antioxidant properties make it a candidate for drug development aimed at treating oxidative stress-related diseases and cancers.
  • Nutraceuticals: As a natural antioxidant, it can be incorporated into dietary supplements.
  • Cosmetics: Its skin-protective properties suggest potential use in cosmetic formulations targeting skin aging and damage.

Interaction studies have focused on the binding affinities of 3-O-methylellagic acid with various biological targets:

  • Enzyme Inhibition: Research indicates that it can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases and sirtuins .
  • Protein Binding Studies: In silico evaluations have shown favorable binding energies with target proteins, suggesting potential effectiveness as a therapeutic agent.

These studies provide insights into the molecular mechanisms underlying its biological activities.

Several compounds share structural similarities with 3-O-methylellagic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
Ellagic AcidNo methoxy groupsKnown for broad-spectrum antioxidant activity
3,3′-di-O-methylellagic AcidTwo methoxy groupsExhibits potent cytotoxicity against cancer cells
3,4,3′-tri-O-methylellagic AcidThree methoxy groupsStronger anticancer properties than 3-O-methylellagic acid
4-O-methylellagic AcidOne methoxy group at the fourth positionLess studied but shows some antioxidant activity

While all these compounds exhibit beneficial biological activities, 3-O-methylellagic acid's unique structure contributes to its specific interactions and efficacy in various applications.

XLogP3

1.4

Dates

Modify: 2023-08-16

Explore Compound Types